Daphnenone
Overview
Description
Scientific Research Applications
Anti-HIV Activity
Daphnenone and related daphnane-type diterpenoids have shown promising results in the fight against HIV. These compounds inhibit the replication of the virus, offering a potential pathway for developing new anti-HIV medications .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activities. It has been found to induce apoptosis in cancer cells and may be used to develop novel anticancer therapies .
Anti-Leukemic Effects
This compound has demonstrated potential in treating leukemia. Its ability to target leukemic cells without affecting healthy cells makes it a candidate for leukemia drug development .
Neurotrophic Effects
The neurotrophic properties of this compound suggest its use in neuroprotective strategies. It promotes the survival and growth of neurons, which is beneficial in treating neurodegenerative diseases .
Pesticidal Applications
Due to its insecticidal properties, this compound could be utilized in developing safer and more environmentally friendly pesticides. It targets specific pests without harming beneficial insects .
Cytotoxicity
This compound’s cytotoxic effects are useful in scientific research for understanding cell death mechanisms. This knowledge is crucial for developing treatments for various diseases .
properties
IUPAC Name |
(E)-1-(4-hydroxyphenyl)-5-phenylpent-2-en-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O2/c18-16-12-10-15(11-13-16)17(19)9-5-4-8-14-6-2-1-3-7-14/h1-3,5-7,9-13,18H,4,8H2/b9-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KELZXQFUMCJJML-WEVVVXLNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC=CC(=O)C2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC/C=C/C(=O)C2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901318320 | |
Record name | Daphnenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901318320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
936006-13-2 | |
Record name | Daphnenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=936006-13-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Daphnenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901318320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Has the mechanism of action of daphnenone been elucidated? What molecular targets are potentially involved?
A2: While the precise mechanism of action remains under investigation, computational studies suggest that this compound might interact with B-Raf kinase, a protein implicated in various cellular processes, including cell growth and survival. [] Specifically, docking simulations indicate potential interactions with cysteine 532, glycine 534, and serine 535 residues within the kinase. [] Further experimental validation is needed to confirm this interaction and its role in this compound's observed cytotoxic activity.
Q2: Are there other natural compounds structurally similar to this compound that exhibit α-glycosidase inhibitory activity?
A3: Yes, research has identified several compounds with a 5-isoprenyl-hexahydroazulene-2(1H)-one skeleton, structurally similar to this compound, that show α-glycosidase inhibitory activity. [] Examples include daphnepapytones A and C, daphneone, and 3-methyldaphneolone. [] These compounds were isolated alongside this compound from the stem of Daphne papyracea, highlighting the potential of this plant genus as a source of bioactive natural products.
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